2-(Methoxymethyl)azetidine

概要

説明

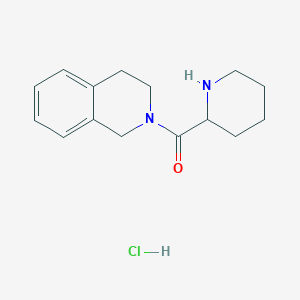

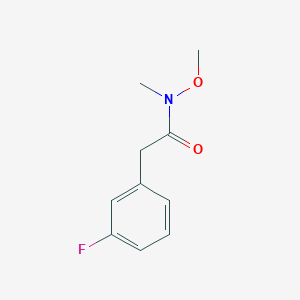

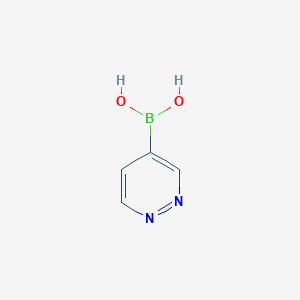

2-(Methoxymethyl)azetidine is a chemical compound with the CAS Number: 1290136-94-5 . It has a molecular weight of 101.15 . It is a colorless to yellow liquid .

Synthesis Analysis

Azetidines, including 2-(Methoxymethyl)azetidine, can be synthesized through various methods. One efficient way to synthesize functionalized azetidines is the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .Molecular Structure Analysis

The InChI code for 2-(Methoxymethyl)azetidine is1S/C5H11NO/c1-7-4-5-2-3-6-5/h5-6H,2-4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure. Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . The aza Paternò–Büchi reaction is one of the most efficient ways to synthesize functionalized azetidines .Physical And Chemical Properties Analysis

2-(Methoxymethyl)azetidine is a colorless to yellow liquid . It has a molecular weight of 101.15 . The compound is typically stored in a refrigerator .科学的研究の応用

Medicinal Chemistry: Drug Discovery and Development

2-(Methoxymethyl)azetidine: is a valuable scaffold in medicinal chemistry due to its balance between stability and molecular rigidity, which allows for the fine-tuning of pharmacological properties . It has been utilized in the development of various drugs, including:

- Monoacylglycerol Lipase Inhibitors : As covalent inhibitors, these compounds offer extended pharmacodynamic effects. An example is Pfizer’s azetidine carbamate, which targets the key serine residue in the enzyme’s active site .

- Janus Kinase Inhibitors : Pfizer’s tofacitinib, a JAK inhibitor for rheumatoid arthritis treatment, is an example of a marketed drug featuring an azetidine ring .

Organic Synthesis: Building Blocks and Reactions

Azetidines, including derivatives like 2-(Methoxymethyl)azetidine, are crucial in organic synthesis. They are used in:

- Synthetic Methodologies : Azetidines are synthesized through various methods, including nucleophilic substitution and reduction of β-lactams .

- Photocycloaddition Reactions : The aza Paternò–Büchi reaction is an efficient method to synthesize functionalized azetidines .

Polymerization: Creating Advanced Materials

In the field of polymer science, azetidines serve as monomers for anionic and cationic ring-opening polymerization. They lead to polymers with applications in:

- Antibacterial Coatings : Polymers derived from azetidines can be used for coatings that prevent bacterial growth .

- Non-viral Gene Transfection : These polymers are also explored for delivering genetic material into cells without using viruses .

Chiral Templates: Asymmetric Synthesis

2-(Methoxymethyl)azetidine: can act as a chiral template in asymmetric synthesis, which is essential for producing enantiomerically pure compounds. This application is significant in:

- Enantioselective Catalysis : Chiral azetidines are used to catalyze reactions that produce one enantiomer preferentially over the other .

- Natural Product Synthesis : The synthesis of complex natural products often requires chiral intermediates like azetidines .

Material Science: Innovative Applications

Azetidines contribute to material science by providing:

- Advanced Functional Materials : The unique properties of azetidines are harnessed to create materials with specific functions and applications .

- Nanotechnology : Azetidines may be used in the synthesis of nanomaterials for various technological applications .

Drug Discovery: Pharmacokinetic Enhancement

In drug discovery, 2-(Methoxymethyl)azetidine is involved in:

Safety and Hazards

The compound has been classified as a danger according to the GHS (Globally Harmonized System of Classification and Labelling of Chemicals). It has hazard statements H225, H315, H319, H335, indicating that it is highly flammable, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

将来の方向性

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . They have potential in peptidomimetic and nucleic acid chemistry . Future research directions may focus on further exploring the synthesis, reactivity, and application of azetidines .

作用機序

Target of Action

Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry

Mode of Action

The mode of action of azetidines can vary widely depending on their structure and functional groups. They can interact with various biological targets, leading to different physiological effects .

Biochemical Pathways

Azetidines can participate in various biochemical pathways, depending on their specific structure and functional groups. They can affect the synthesis of complex natural products .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of azetidines can vary widely depending on their specific structure and functional groups .

Result of Action

The molecular and cellular effects of azetidines can vary widely and depend on their specific structure and functional groups .

Action Environment

The action, efficacy, and stability of azetidines can be influenced by various environmental factors, including temperature, pH, and the presence of other substances .

特性

IUPAC Name |

2-(methoxymethyl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-7-4-5-2-3-6-5/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNRCXZBQRIAHFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the regio- and stereoselective alkylation described in the research?

A1: The research presented in both papers [, ] focuses on developing a synthetic method to produce specific isomers of 4-alkyl-1-benzhydryl-2-(methoxymethyl)azetidin-3-ols. Regioselectivity refers to the preference of a chemical reaction to occur at a particular site among several possible sites. Stereoselectivity refers to the formation of one stereoisomer (a molecule with the same connectivity but different spatial arrangement of atoms) over another. Achieving both regio- and stereoselectivity is crucial in organic synthesis, particularly for pharmaceuticals, as different isomers can have drastically different biological activities.

Q2: What can be inferred about the reactivity of 2-(methoxymethyl)azetidine from this research?

A2: The research [, ] demonstrates that 2-(methoxymethyl)azetidine can be effectively alkylated at the nitrogen of the azetidine ring to form an imine intermediate. This intermediate then undergoes further alkylation to yield the desired 4-alkyl-1-benzhydryl-2-(methoxymethyl)azetidin-3-ol. This suggests that the nitrogen atom in the azetidine ring is nucleophilic and can participate in reactions with electrophiles.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,7-Dimethylxanthine-[13C4,15N3] (para-xanthine)](/img/structure/B1442355.png)